Technical Monograph: 1,4-Dihydroxyanthraquinone (Quinizarin)
Technical Monograph: 1,4-Dihydroxyanthraquinone (Quinizarin)
Core Identity & Pharmaceutical Utility
Executive Summary
1,4-Dihydroxyanthraquinone (CAS: 81-64-1), commercially known as Quinizarin, represents a critical scaffold in the anthraquinone dye and pharmaceutical industries.[1][2][3] Unlike its isomer alizarin (1,2-dihydroxyanthraquinone), Quinizarin possesses a unique peri-hydroxylation pattern (C1 and C4 positions) that facilitates strong intramolecular hydrogen bonding. This structural feature governs its high thermal stability, distinct fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT), and its utility as a chelating ligand.
This guide serves as a technical reference for the synthesis, characterization, and pharmaceutical application of Quinizarin, specifically focusing on its role as the primary precursor for the antineoplastic agent Mitoxantrone.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Dynamics
The stability of Quinizarin is derived from the resonance-assisted hydrogen bond (RAHB) formed between the carbonyl oxygens and the hydroxyl protons at the 1,4-positions. This "locked" conformation reduces the acidity of the phenolic protons compared to non-hydrogen-bonded isomers and contributes to a large Stokes shift in fluorescence.
Key Mechanistic Feature: ESIPT Upon photoexcitation, Quinizarin undergoes ultrafast Excited-State Intramolecular Proton Transfer (ESIPT). The proton translocates from the hydroxyl oxygen to the carbonyl oxygen, forming a keto-tautomer species that emits at a longer wavelength (red-shifted) before relaxing back to the ground state.
Property Matrix
| Parameter | Value / Description | Context |
| Molecular Formula | C₁₄H₈O₄ | MW: 240.21 g/mol |
| Appearance | Orange to Red-Brown Crystalline Powder | Sublimes upon heating |
| Melting Point | 194 – 200 °C | Purity dependent; typically recrystallized from glacial acetic acid |
| pKa | ~9.5 (pK₁) | Reduced acidity due to intramolecular H-bonding |
| Solubility | Soluble: Toluene, Et₂O, NaOH (Purple solution).[3][4][5] Insoluble: Water | Soluble in H₂SO₄ with green-yellow fluorescence |
| Fluorescence | λex ~480 nm / λem ~590 nm | Exhibits large Stokes shift due to ESIPT |
Structural Logic Diagram
The following diagram illustrates the relationship between the structural features of Quinizarin and its functional properties.
Figure 1: Mechanistic map linking the 1,4-substitution pattern to stability, fluorescence, and chelating capabilities.
Part 2: Synthetic Pathways & Process Chemistry
Industrial Synthesis Protocol (The Acid Melt Method)
While Friedel-Crafts acylation using AlCl₃ is possible, the sulfuric acid/boric acid melt is the preferred industrial route due to higher atom economy and ease of scalability.
Reaction: Phthalic Anhydride + Hydroquinone → Quinizarin[6][7]
Protocol:
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Reagent Setup: In a chemically resistant reactor, charge 200 g of concentrated H₂SO₄ (96%) and 20 g of Boric Acid (H₃BO₃).
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Scientist's Note: Boric acid acts as a complexing agent, stabilizing the intermediate ester and preventing sulfonation of the hydroquinone ring.
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Activation: Heat the acid mixture to 170°C.
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Addition: Add 40 g of Phthalic Anhydride and 10 g of Hydroquinone.
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Reaction: Maintain temperature at 170-190°C for 3-4 hours. The solution will turn deep red/black.[8]
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Quenching (Critical Step): Cool the melt to ~100°C and slowly pour into 1 L of ice-cold water. This rapid dilution precipitates crude Quinizarin while keeping phthalic acid impurities soluble.[8]
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Purification: Filter the precipitate. Boil the wet cake in 400 mL glacial acetic acid, filter hot to remove carbonaceous char, and allow to crystallize upon cooling.
Yield: Typically 60-70% after recrystallization.
Part 3: Pharmaceutical Utility (Mitoxantrone Synthesis)[9]
The most significant pharmaceutical application of Quinizarin is its conversion to Mitoxantrone , a type II topoisomerase inhibitor used in treating multiple sclerosis and prostate cancer.
The "Leuco" Activation Strategy
Direct nucleophilic substitution on Quinizarin is difficult because the anthraquinone ring is electron-deficient but the hydroxyls are locked in H-bonds. To attach the alkylamino side chains required for Mitoxantrone, Quinizarin must first be reduced to Leucoquinizarin (2,3-dihydro-1,4-dihydroxyanthraquinone).
Why this works: The "Leuco" form breaks the aromaticity of the ring bearing the hydroxyls, making the system behave more like a vinylogous ester, which is highly susceptible to nucleophilic attack by amines.
Synthesis Workflow
Figure 2: The synthetic route from Quinizarin to Mitoxantrone, highlighting the critical reduction-oxidation cycle.
Part 4: Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
For purity analysis (targeting >98%), a reverse-phase method is standard.[9]
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Column: C18 (e.g., Lichrospher RP-18, 250 mm x 4.6 mm, 5 µm).[9][10]
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Mobile Phase:
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Flow Rate: 1.0 mL/min.[10]
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Detection: UV-Vis Diode Array at 254 nm (aromatic backbone) and 480 nm (visible absorption).
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Sample Prep: Dissolve 10 mg in 50:50 ACN:Water. Sonicate to ensure dissolution due to low water solubility.
Spectroscopic Identification
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UV-Vis: In methanol, Quinizarin shows characteristic peaks at ~480 nm (visible) and ~250 nm. The visible peak disappears upon reduction to the leuco form and shifts to blue (~590-600 nm) upon amination to Mitoxantrone.
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IR Spectroscopy: Look for broad O-H stretch (chelated) at 3300-3400 cm⁻¹ and C=O stretch (quinone) at ~1630 cm⁻¹.
Part 5: Safety & Toxicology
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Handling: Quinizarin is an irritant to eyes, respiratory system, and skin. It is not classified as a potent carcinogen like some other polycyclic aromatics, but standard PPE (gloves, fume hood) is mandatory.
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Environmental: It exhibits aquatic toxicity. Waste streams containing Quinizarin (especially from mother liquors of synthesis) must be incinerated or treated with activated carbon before release.
References
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BenchChem. (2025).[10] HPLC Method for Purity Analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6688, Quinizarin. Retrieved from
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Organic Syntheses. (1926). Quinizarin Synthesis Procedure. Org. Synth. 1926, 6, 78. Retrieved from
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M. H. Van Benthem & G. D.[11] Gillispie. (1984). Intramolecular hydrogen bonding.[11][12] Dual fluorescence and excited-state proton transfer.[11] Journal of Physical Chemistry. Retrieved from
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ChemicalBook. (2025).[4] Mitoxantrone Synthesis Routes. Retrieved from
Sources
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- 2. 1,4-dihydroxyanthraquinone [stenutz.eu]
- 3. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Synthesis of quinizarin - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
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